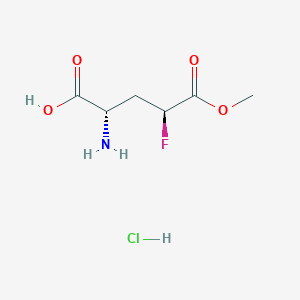

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride

Description

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride is a fluorinated derivative of glutamic acid, featuring a methoxy ester at position 5 and a fluorine atom at position 2. Its molecular formula is C₆H₁₁FNO₄·HCl (exact mass: ~215.04), and it exists as a hydrochloride salt to enhance solubility and stability . The stereochemistry at positions 2 and 4 (both S-configurations) is critical for its biological interactions and physicochemical properties.

Properties

IUPAC Name |

(2S,4S)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO4.ClH/c1-12-6(11)3(7)2-4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10);1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGXXIUAWKLDOQ-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C[C@@H](C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Pentanoic Acid Backbone: The initial step involves the construction of the pentanoic acid backbone through a series of reactions such as aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.

Introduction of Functional Groups: The amino group, fluorine atom, and methoxy group are introduced through selective functionalization reactions. For instance, the amino group can be introduced via reductive amination, while the fluorine atom can be added using electrophilic fluorination reagents.

Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and metabolic pathways.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

5-Amino-4-oxopentanoic Acid Hydrochloride (5-Aminolevulinic Acid Hydrochloride)

- Structure : Lacks fluorine and methoxy groups; contains a ketone (4-oxo) instead of 4-fluoro and 5-methoxy substituents.

- Molecular Formula: C₅H₁₀NO₃·HCl (CAS: 106-60-5) .

- Applications : Precursor in heme biosynthesis; used in photodynamic therapy .

- Key Differences :

- The absence of fluorine reduces metabolic stability and lipophilicity.

- The ketone group increases reactivity compared to the methoxy ester in the target compound.

(S)-4-Amino-5-ethoxy-5-oxopentanoic Acid Hydrochloride

- Structure : Ethoxy ester at position 5 instead of methoxy; lacks fluorine.

- Molecular Formula: C₇H₁₄NO₄·HCl (CAS: N/A) .

- Lower polarity due to the longer alkyl chain may affect solubility .

5-(4-Fluorophenyl)-5-oxopentanoic Acid

(4S)-4-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride

- Structure : Stereoisomer of the target compound with 4S configuration but lacking fluorine.

- Molecular Formula: C₆H₁₂ClNO₄ (CAS: 60080-68-4) .

- Stereochemical differences at position 4 may alter binding affinity in chiral environments.

Structural and Functional Analysis

Impact of Fluorine Substitution

Role of Methoxy Ester

Stereochemical Considerations

- The 2S,4S configuration ensures optimal interaction with biological targets (e.g., enzymes or receptors), as seen in related compounds like (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Hydrochloride (CAS: 1038924-71-8), where stereochemistry dictates binding specificity .

Biological Activity

(2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid; hydrochloride (CAS Number: 2408937-86-8) is a synthetic compound with a unique structural framework that includes an amino group, a fluorine atom, and a methoxy group attached to a pentanoic acid backbone. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

The molecular formula of (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid; hydrochloride is CHClFNO, with a molecular weight of 215.61 g/mol. The hydrochloride form enhances its solubility, making it suitable for various experimental conditions .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways. Research indicates that it can influence metabolic processes and protein-ligand interactions, although detailed studies on binding affinity and selectivity are still needed.

Enzyme Inhibition

Recent studies have suggested that (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid; hydrochloride may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit topoisomerase II, which plays a crucial role in DNA replication and transcription .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. It is hypothesized to interact with neurotransmitter systems, potentially acting as a modulator for serotonin receptors. This could have implications for the treatment of neurological disorders .

Case Studies

- Topoisomerase II Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on topoisomerase II activity in vitro, suggesting potential use in cancer therapy .

- Neurotransmitter Interaction : In another study focusing on the modulation of serotonin receptors, (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid; hydrochloride showed promise as a partial agonist at the 5HT4 receptor, which is implicated in cognitive functions and mood regulation .

Research Findings

Several research findings highlight the biological significance of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2S,4S)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride?

- Answer : Synthesis typically involves sequential functionalization of a pentanoic acid backbone. Key steps include:

- Fluorination : Introduce the fluorine atom at the 4-position using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions.

- Methoxy and Oxo Group Installation : Protect the amino group (e.g., with Boc), followed by oxidation (e.g., KMnO₄) and methoxy group introduction via alkylation (e.g., methyl iodide/K₂CO₃).

- Hydrochloride Salt Formation : Deprotect the amino group (e.g., HCl/dioxane) and isolate the hydrochloride salt via recrystallization in ethanol/ether .

- Table 1 : Example Reagents and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | DAST, DCM, −20°C | 65% |

| Methoxy Installation | CH₃I, K₂CO₃, DMF | 78% |

| Deprotection | 4M HCl/dioxane, RT | 85% |

Q. How can the structural identity of this compound be confirmed?

- Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for methoxy singlet (~δ 3.3 ppm), fluorinated CH (δ 4.5–5.0 ppm, split due to J₆-F coupling), and carboxylic proton (broad, δ ~12 ppm).

- ¹⁹F NMR : Single peak near δ −180 to −200 ppm (CF coupling).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ and [M+Cl]⁻ adducts.

- X-ray Crystallography : For absolute stereochemical confirmation .

Q. What are the critical handling and storage protocols for this compound?

- Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of dust/aerosols.

- Storage : Store in airtight containers under nitrogen at −20°C. Desiccate to prevent hydrolysis of the methoxy and fluoro groups .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Answer :

- Accelerated Stability Studies :

- pH Stability : Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C/40°C over 1–4 weeks.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

- Key Metrics : Track loss of parent compound and formation of degradation products (e.g., demethylation or defluorination).

- Table 2 : Example Stability Data (pH 7.4, 40°C)

| Time (Days) | % Remaining | Major Degradation Product |

|---|---|---|

| 7 | 95% | None detected |

| 14 | 89% | 5-Oxo derivative |

Q. What experimental strategies are suitable for studying its mechanism in enzymatic inhibition?

- Answer :

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) against target enzymes (e.g., aminotransferases).

- Isotopic Labeling : Synthesize deuterated or ¹⁵N-labeled analogs (see –4) to track metabolic incorporation via LC-MS.

- Molecular Docking : Model the compound’s interaction with enzyme active sites (e.g., hydrogen bonding with the fluoro group) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell line, incubation time).

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC₅₀ in triplicate).

- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.